N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Microwave-assisted Synthesis The compound N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide and its derivatives have been utilized in microwave-assisted synthetic processes. For instance, 4-hydroxycoumarin reacted with morpholine under microwave irradiation to yield N-substituted 4-aminocoumarins with notably short reaction times and high yields, indicating the efficiency of microwave-assisted processes in synthesizing such compounds (Stoyanov & Ivanov, 2004).
Synthesis of Indole Derivatives The compound has been employed in the synthesis of indole derivatives, a crucial class of compounds in medicinal chemistry. For instance, N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine reacted with morpholine derivatives to produce morpholino-substituted cyclohexane-and cyclopentane-fused indole derivatives, highlighting the compound’s role in constructing complex and biologically significant molecular frameworks (Borisov, Kamanina, & Velikorodov, 2007).
Biological Applications
Anti-proliferative Activity Derivatives of N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide have been synthesized and evaluated for their anti-proliferative activity against various neoplastic cells. For example, certain benzophenone morpholine conjugates have been shown to exhibit significant anti-mitogenic activity and potential in arresting cancer progression through cell cycle arrest and caspase-activated DNase-mediated apoptosis (Al‐Ghorbani et al., 2017).
Glucosidase Inhibition and Antioxidant Activity The compound and its derivatives have been synthesized and screened for in vitro antioxidant activities and as glucosidase inhibitors. These studies have revealed that certain benzimidazole derivatives with morpholine show promising antioxidant activities and glucosidase inhibitory potential, indicating their relevance in therapeutic applications related to oxidative stress and diabetes management (Özil, Parlak, & Baltaş, 2018).
Pharmacological and Toxicological Screening
Pharmacological Evaluation of Schiff Bases Schiff bases of 4-(2-Aminophenyl)-Morpholines, synthesized using N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide, have been pharmacologically screened and shown to possess significant analgesic, anti-inflammatory, and antimicrobial activities, highlighting the compound’s potential in drug discovery and development (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
Toxicological Evaluation of Benzimidazole-Morpholine Derivatives Benzimidazole-morpholine derivatives have undergone toxicological screening, indicating their potential as multi-action therapeutic agents. The studies suggest the absence of cytotoxic and genotoxic properties in certain compounds, emphasizing their safety profile and potential in treating inflammatory diseases (Can et al., 2017).
properties
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBIGNTYNFIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-2-(4-morpholinyl)benzenecarboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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